molecular formula C4H9IN4 B2907978 dimethyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 857371-43-8

dimethyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No.: B2907978
CAS No.: 857371-43-8
M. Wt: 240.048
InChI Key: KBJBDLUBHGBNJN-UHFFFAOYSA-N
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Description

Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide is a chemical compound with the molecular formula C4H9IN4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide can be synthesized through a multi-step process. One common method involves the reaction of dimethylamine with 4H-1,2,4-triazol-3-amine in the presence of hydroiodic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions.

    Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-4H-1,2,4-triazolium iodide
  • 4H-1,2,4-triazol-3-amine

Uniqueness

Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide is unique due to its specific structure and the presence of both dimethyl and hydroiodide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4,5-dimethyl-1,2,4-triazol-3-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.HI/c1-3-6-7-4(5)8(3)2;/h1-2H3,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJBDLUBHGBNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857371-43-8
Record name dimethyl-4H-1,2,4-triazol-3-amine hydroiodide
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